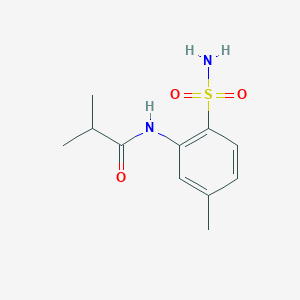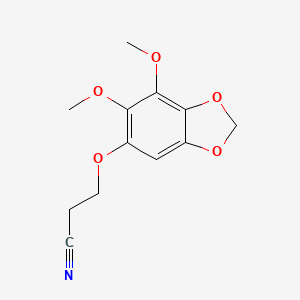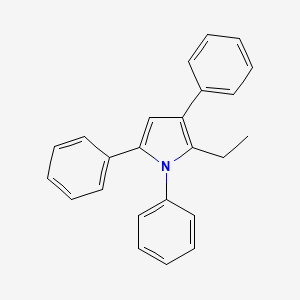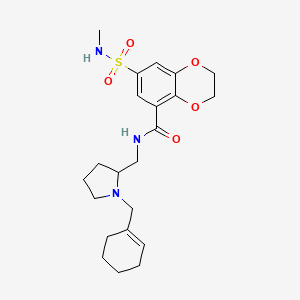
4-Hydroxy-3-(4-phenylpent-4-en-2-yl)-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-(4-phenylpent-4-en-2-yl)-2H-1-benzopyran-2-one is a chemical compound with the molecular formula C20H18O3 and a molecular weight of 306.355 g/mol . This compound belongs to the class of chromen-2-ones, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(4-phenylpent-4-en-2-yl)-2H-1-benzopyran-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxycoumarin with 4-phenylpent-4-en-2-one in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol . The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(4-phenylpent-4-en-2-yl)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the phenylpent-4-en-2-yl group can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a fully saturated compound .
Scientific Research Applications
4-Hydroxy-3-(4-phenylpent-4-en-2-yl)-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(4-phenylpent-4-en-2-yl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the chromen-2-one core are crucial for its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycoumarin: A precursor in the synthesis of 4-Hydroxy-3-(4-phenylpent-4-en-2-yl)-2H-1-benzopyran-2-one.
Warfarin: A well-known anticoagulant that shares the chromen-2-one core structure.
Coumarin: A naturally occurring compound with a similar structure but different biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylpent-4-en-2-yl group differentiates it from other chromen-2-ones, leading to unique interactions with molecular targets .
Properties
CAS No. |
92824-17-4 |
|---|---|
Molecular Formula |
C20H18O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-hydroxy-3-(4-phenylpent-4-en-2-yl)chromen-2-one |
InChI |
InChI=1S/C20H18O3/c1-13(15-8-4-3-5-9-15)12-14(2)18-19(21)16-10-6-7-11-17(16)23-20(18)22/h3-11,14,21H,1,12H2,2H3 |
InChI Key |
IXNJIEHCESWHAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=C)C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Methylselanyl)ethyl]benzene-1,2-diol](/img/structure/B14345419.png)
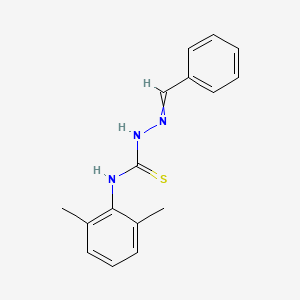
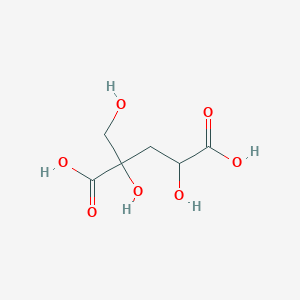

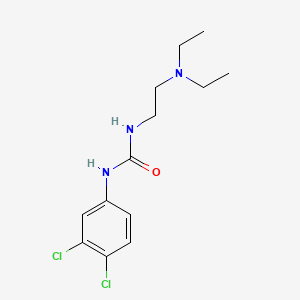
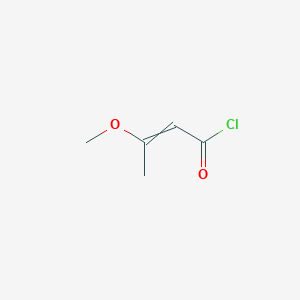
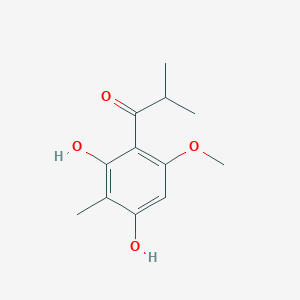
![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(2-methoxyphenyl)methanimine]](/img/structure/B14345461.png)
![1-Ethoxy-4-phenylbicyclo[2.2.2]octane](/img/structure/B14345467.png)
